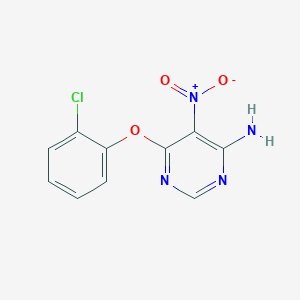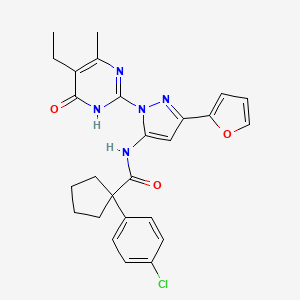
3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide, also known as BRD0705, is a chemical compound that belongs to the isoxazole class of compounds. This compound has been found to have potential applications in scientific research, particularly in the study of cancer and other diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Isoxazole-containing Sulfonamides with Inhibitory Properties
Research by Altuğ et al. (2017) involved synthesizing a series of benzenesulfonamide-containing isoxazole compounds, demonstrating excellent inhibitory activity against human carbonic anhydrase II and VII, targeting antiglaucoma and anti-neuropathic pain respectively (Altuğ et al., 2017).
Antitumor Properties of Isoxazole Derivatives
A study by Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, which showed curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug for acyclic triazene derivatives (Stevens et al., 1984).
Rearrangement in Isoxazole Compounds
Azizian et al. (2000) described the reaction of 3-arylimino-2-indolinones leading to quinazolinediones through isocyanate carboxamide intermediates, showcasing the chemical versatility of isoxazole derivatives (Azizian et al., 2000).
Anticancer Activity of N-phenyl-5-carboxamidyl Isoxazoles
Shaw et al. (2012) synthesized a new series of isoxazole derivatives that were evaluated for anticancer activity, particularly against colon cancer. One derivative showed significant activity by inhibiting the JAK3/STAT3 signaling pathways (Shaw et al., 2012).
Chemical Synthesis and Mechanistic Studies
Isoxazoline Glycoprotein IIb/IIIa Antagonists
Xue et al. (1997) developed a series of isoxazoline derivatives as GPIIb/IIIa antagonists, highlighting the structural optimization for enhancing potency and duration of antiplatelet effects (Xue et al., 1997).
Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides
Sun et al. (2020) described the design and synthesis of a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which showed promising herbicidal activity against various weeds, utilizing a multitarget drug design strategy (Sun et al., 2020).
properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c19-17(22)13-6-8-14(9-7-13)20-18(23)15-10-16(21-25-15)24-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHFITLXVKJBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)



![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)

![N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712353.png)
![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)
![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2712355.png)
![(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2712357.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-pyrazol-1-ylbenzamide](/img/structure/B2712359.png)
